CXCR3 Antagonist 1 Shows Distinct Potency Spectrum Versus High-Affinity CXCR3 Antagonists
CXCR3 antagonist 1 inhibits CXCL11-induced calcium mobilization in HEK293 cells expressing human CXCR3 with an IC50 of 0.06 µM (60 nM). In contrast, SCH 546738 binds to human CXCR3 with a Ki of 0.4 nM, representing a 150-fold higher affinity [1][2]. This difference is meaningful: CXCR3 antagonist 1 provides a lower-potency alternative for assays where complete receptor blockade at picomolar concentrations may obscure partial agonist effects or for titrating dose-response relationships.
| Evidence Dimension | Inhibition of CXCL11-induced calcium mobilization / receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.06 µM (60 nM) |
| Comparator Or Baseline | SCH 546738: Ki = 0.4 nM |
| Quantified Difference | 150-fold lower potency |
| Conditions | HEK293 cells expressing human CXCR3 (target compound); competition binding analysis using radiolabeled tracer (comparator) |
Why This Matters
Users requiring a moderate-potency CXCR3 antagonist for dose-response titration or mechanistic studies where ultra-high affinity is undesirable will preferentially select CXCR3 antagonist 1.
- [1] Bertin Bioreagent. CXCR3 Antagonist 6c - CAT N°: 29731. View Source
- [2] Jenh, C.H., Cox, M.A., Cui, L., et al. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection. BMC Immunol. 2012, 13, 2. View Source
